molecular formula C16H17N3O5 B031499 N4-Benzoyl-2'-deoxycytidine CAS No. 4836-13-9

N4-Benzoyl-2'-deoxycytidine

Cat. No.: B031499
CAS No.: 4836-13-9
M. Wt: 331.32 g/mol
InChI Key: MPSJHJFNKMUKCN-OUCADQQQSA-N
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Description

N4-Benzoyl-2’-deoxycytidine: is a synthetic nucleoside derivative of the naturally occurring nucleoside 2’-deoxycytidine. It is characterized by the presence of a benzoyl group attached to the nitrogen atom at the fourth position of the cytidine base. This modification enhances the compound’s stability and alters its biological activity, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N4-Benzoyl-2’-deoxycytidine can be synthesized through several methods. One common approach involves the benzoylation of 2’-deoxycytidine. The reaction typically involves the use of benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified through recrystallization or chromatography to obtain high purity N4-Benzoyl-2’-deoxycytidine .

Industrial Production Methods: Industrial production of N4-Benzoyl-2’-deoxycytidine often employs automated DNA synthesizers using solid-phase techniques based on phosphoramidite chemistry. This method allows for the efficient and scalable production of oligonucleotides containing N4-Benzoyl-2’-deoxycytidine .

Chemical Reactions Analysis

Types of Reactions: N4-Benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N4-benzoyl-2’-deoxyuridine.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

N4-Benzoyl-2’-deoxycytidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleosides and nucleotides with potential anticancer activity.

    Biology: The compound is utilized in the study of DNA-protein interactions and the mechanisms of DNA replication and repair.

    Medicine: N4-Benzoyl-2’-deoxycytidine derivatives are investigated for their antiviral and anticancer properties.

    Industry: It is employed in the production of oligonucleotides for therapeutic and diagnostic purposes.

Comparison with Similar Compounds

    2’-Deoxycytidine: The natural nucleoside without the benzoyl modification.

    N4-Benzoylcytidine: A similar compound with the benzoyl group but without the deoxy modification.

    N4-Benzoyl-2’-deoxyuridine: An oxidized derivative of N4-Benzoyl-2’-deoxycytidine.

Uniqueness: N4-Benzoyl-2’-deoxycytidine is unique due to its specific modification at the fourth position of the cytidine base, which enhances its stability and alters its biological activity. This makes it a valuable tool in the synthesis of nucleosides and nucleotides with potential therapeutic applications .

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c20-9-12-11(21)8-14(24-12)19-7-6-13(18-16(19)23)17-15(22)10-4-2-1-3-5-10/h1-7,11-12,14,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSJHJFNKMUKCN-OUCADQQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4836-13-9
Record name N4-Benzoyl-2′-deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4836-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzoyl-2'-deoxycytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of N4-benzoyl-2′-deoxycytidine in oligonucleotide synthesis?

A1: N4-benzoyl-2′-deoxycytidine serves as a protected building block in oligonucleotide synthesis. [] It can be converted into its corresponding phosphoramidite derivative, which facilitates the stepwise addition of nucleotides during solid-phase synthesis. [] Specifically, the research highlights the use of 5′-O-(1-methoxy-1-methylethyl)-protected 3′-(2-cyanoethyl-N,N-diisopropyl-phosphoramidite) of N4-benzoyl-2′-deoxycytidine in the synthesis of a pentameric oligonucleotide. []

Q2: How does N4-benzoyl-2′-deoxycytidine contribute to metagenomic studies?

A2: N4-benzoyl-2′-deoxycytidine plays a crucial role in a high-throughput screening method for identifying amidohydrolase enzymes from metagenomic libraries. [] Researchers utilized N4-benzoyl-2′-deoxycytidine as the sole uridine source for an engineered Escherichia coli strain (DH10B ∆pyrFEC) auxotrophic for uridine. [] This approach allows for the selection of microorganisms expressing amidohydrolases capable of cleaving the benzoyl group from N4-benzoyl-2′-deoxycytidine, enabling the bacteria to grow and be identified. []

Q3: What stereochemical insights were gained from studying N4-benzoyl-2′-deoxycytidine derivatives?

A3: Investigations into the stereochemistry of N4-benzoyl-2′-deoxycytidine 3′-O-(Se-methyl methanephosphonoselenolate) provided important information about nucleophilic substitution reactions at phosphorus centers. [] X-ray crystallography revealed that DBU/LiCl-assisted condensation reactions with this derivative proceed with net inversion of configuration at the phosphorus atom. [] This finding rectified earlier assumptions and highlighted the importance of careful stereochemical analysis in oligonucleotide synthesis. []

Q4: Can you elaborate on the use of modified cyclodextrins in oligonucleotide synthesis, particularly involving N4-benzoyl-2′-deoxycytidine?

A4: Researchers explored the use of acetylated and methylated β-cyclodextrins as soluble supports for oligonucleotide synthesis. [] They attached a 5′-O-protected 3′-O-(hex-5-ynoyl)thymidine molecule to these modified cyclodextrins. [] Subsequently, they demonstrated the practicality of these supports by synthesizing a 3′-TTT-5′ trimer using commercially available 5′-O-(4,4′-dimethoxytrityl)thymidine 3′-phosphoramidite. [] While the research doesn't directly demonstrate the use of N4-benzoyl-2′-deoxycytidine with these modified cyclodextrin supports, it lays the groundwork for potentially using them with various nucleoside phosphoramidites, including those derived from N4-benzoyl-2′-deoxycytidine, in future oligonucleotide synthesis endeavors.

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